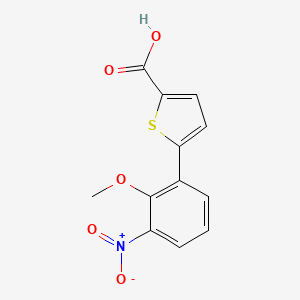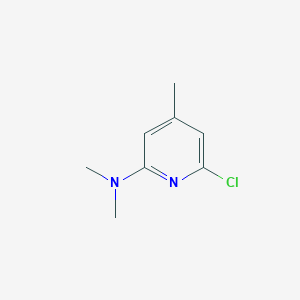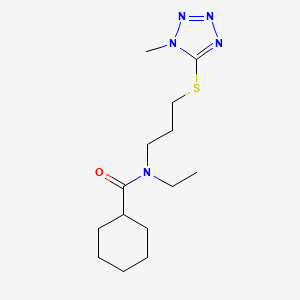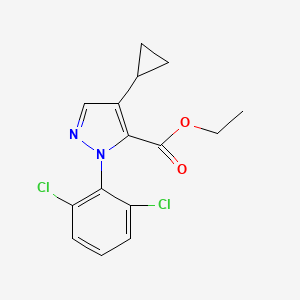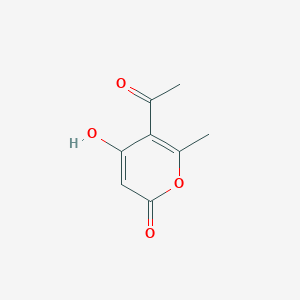
2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- is a heterocyclic compound that belongs to the pyranone family. It is characterized by a six-membered ring containing one oxygen atom and a ketone group. This compound is known for its diverse biological activities and is used in various scientific research fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- can be achieved through several methods. One common approach involves the cyclization of tricarbonyl compounds. For instance, the reaction of malonyl chloride with methyl acetoacetate yields 2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- in a 58% yield . Another method involves the reaction of stable ketenes with dicarbonyl compounds .
Industrial Production Methods
Industrial production of 2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- typically involves the use of multicomponent reactions (MCRs) due to their high efficiency, atom economy, and green reaction conditions. These reactions often use substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted pyranones and pyrimidines. For example, the reaction with phenylglyoxal hydrate and 1,3-dimethylbarbituric acid yields a pyrimidine derivative .
Wissenschaftliche Forschungsanwendungen
2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- involves its interaction with specific molecular targets. For instance, it inhibits the InhA enzyme, which is involved in the type II fatty acid biosynthesis pathway of Mycobacterium tuberculosis. This inhibition disrupts the synthesis of the mycobacterial cell wall, leading to the death of the bacteria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one: This compound is structurally similar and shares similar biological activities.
2-Acetylbutyrolactone: Another related compound with similar synthetic routes and applications.
Uniqueness
2H-Pyran-2-one, 5-acetyl-4-hydroxy-6-methyl- is unique due to its specific inhibitory action on the InhA enzyme, making it a promising candidate for antitubercular drug development .
Eigenschaften
Molekularformel |
C8H8O4 |
|---|---|
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
5-acetyl-4-hydroxy-6-methylpyran-2-one |
InChI |
InChI=1S/C8H8O4/c1-4(9)8-5(2)12-7(11)3-6(8)10/h3,10H,1-2H3 |
InChI-Schlüssel |
ZJUDDTBXZZUHKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC(=O)O1)O)C(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





